While the synthesis of 1-methoxy-4-(4-phenoxybutoxy)benzene itself is not described in the provided literature, a closely related compound, 5-(4-phenoxybutoxy)psoralen (PAP-1), is mentioned. PAP-1 shares a similar structure, with the primary difference being the presence of a psoralen moiety instead of the methoxybenzene group in 1-methoxy-4-(4-phenoxybutoxy)benzene. [ [] ] The synthesis of PAP-1 and its derivatives has been previously reported, and it's likely that similar methods could be adapted for the synthesis of 1-methoxy-4-(4-phenoxybutoxy)benzene.
The metabolism of 1-methoxy-4-(4-phenoxybutoxy)benzene has been investigated using in vitro studies with rat liver microsomes. [ [] ] Results indicate that cytochrome P450 (CYP) enzymes play a role in its metabolism, specifically CYP1A1/2 and CYP3A. [ [] ] Inhibition studies using alpha-naphthoflavone (CYP1A1/2 inhibitor) and ketoconazole (CYP3A inhibitor) confirmed their involvement in the metabolic process. [ [] ]
Of these, M3, M4, and M5 were found to inhibit Kv1.3 currents with nanomolar IC50s, while M1 and M2 were inactive. [ [] ]
Although the specific mechanism of action for 1-methoxy-4-(4-phenoxybutoxy)benzene is not detailed in the provided literature, its classification as a Kv1.3 channel blocker provides insight. [ [] ] Kv1.3 channels play a crucial role in the activation of immune cells, specifically T lymphocytes. By blocking these channels, 1-methoxy-4-(4-phenoxybutoxy)benzene can potentially suppress the activation and proliferation of these immune cells, thereby mitigating the inflammatory response associated with autoimmune diseases like psoriasis. [ [] ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8